molecular formula C17H15BrN2O3S2 B2442658 N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 900009-70-3

N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2442658
CAS No.: 900009-70-3
M. Wt: 439.34
InChI Key: VTJUGWVHRFIHEK-UHFFFAOYSA-N
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Description

“N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide” is a chemical compound that is part of a collection of rare and unique chemicals . It’s related to 1-(6-Bromobenzo[d]thiazol-2-yl)hydrazine, which has a linear formula of C7H6BrN3S .


Synthesis Analysis

The synthesis of related compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . This process results in a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .


Molecular Structure Analysis

The molecular structure of the related compound 1-(6-Bromobenzo[d]thiazol-2-yl)hydrazine has a linear formula of C7H6BrN3S . Another related compound, N-(6-Bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide, has a molecular formula of C14H15BrN2OS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a 1,3-dipolar cycloaddition, which is a copper-catalyzed one-pot reaction . This reaction involves 6-bromobenzo[d]thiazol-2(3H)-one, propargyl bromide, and different aryl azides .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Antimicrobial Properties : Compounds with a structure similar to N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide have been synthesized and studied for their antimicrobial properties. For instance, substituted 2-aminobenzothiazoles derivatives exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
  • Antifungal Agents : Derivatives of benzothiazole, similar in structure, have been explored for their potential as antifungal agents. This research opens up possibilities for developing new treatments for fungal infections (Narayana et al., 2004).

Pharmacological Activity

  • Myorelaxant Activity : Certain compounds related to this compound have been shown to possess myorelaxant activity, particularly on rat uterine muscle, without significant effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).

Synthesis and Structural Studies

  • Synthetic Routes : The synthesis of benzothiazole derivatives involves multiple steps, including interactions with different chemical entities. These synthetic routes are crucial for producing compounds with desired pharmacological properties (Teitei, 1980).
  • Crystal Structure Analysis : The study of the crystal structure of related compounds provides valuable insights into their chemical behavior and potential applications in various fields, such as drug design (Polo et al., 2019).

Advanced Material Applications

  • Organic Semiconductors : Benzothiazole derivatives have been utilized in the development of organic semiconductors for applications in transistors, solar cells, photodetectors, and thermoelectrics, showcasing their versatility in material science (Chen et al., 2016).

Cancer Research and Therapy

  • Anticancer Properties : Research has focused on synthesizing benzothiazole derivatives for their potential anticancer properties, exploring their efficacy against various cancer cell lines. This highlights the role of these compounds in developing new cancer treatments (Tiwari et al., 2017).

Future Directions

The future directions for “N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide” and related compounds could involve further exploration of their cytotoxic and antibacterial activities . These compounds could potentially be used in the development of new therapeutic agents.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S2/c1-10(2)25(22,23)13-6-3-11(4-7-13)16(21)20-17-19-14-8-5-12(18)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJUGWVHRFIHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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